N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine
Description
Chemical Classification and Nomenclature
N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine (CAS No. 1040693-19-3) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂O . Its IUPAC name derives from a propane backbone substituted with two amine groups: one methyl group at the third position (N3) and a 3-methoxypropyl group at the first position (N1). Alternative designations include AKOS005289702 and SCHEMBL18508383.
Historical Context and Development
The compound emerged from advancements in diamine synthesis during the late 20th century, particularly methods optimizing selectivity for asymmetric substitutions. Early routes involved nucleophilic substitution reactions between 3-methoxypropylamine and 1,3-dibromopropane. Industrial-scale production later adopted continuous-flow systems, as seen in patents for analogous compounds like N,N-dimethyl-1,3-propanediamine. Key milestones include:
Significance in Chemical Research
This diamine serves as a versatile intermediate in:
- Pharmaceuticals : Precursor for antihypertensive agents (e.g., alfuzosin intermediates).
- Materials Science : Structure-directing agent in aluminophosphate frameworks.
- Coordination Chemistry : Ligand for transition metal complexes due to its bifunctional amine groups.
Its methoxy group enhances solubility in polar solvents, facilitating reactions under mild conditions.
Structural Comparison to Related Propanediamine Compounds
The methoxypropyl group introduces steric hindrance and electronic effects, reducing nucleophilicity compared to unsubstituted propanediamines.
Current Research Landscape
Recent studies focus on:
- Catalysis : Hydrogenation of nitriles using Ni-based catalysts, where the methoxy group stabilizes intermediates.
- Supramolecular Chemistry : Self-assembly into porous frameworks for gas storage.
- Green Chemistry : Solvent-free syntheses to minimize waste.
Table 2: Emerging Applications
| Application | Research Focus | Key Findings | Source |
|---|---|---|---|
| Drug Delivery Systems | pH-responsive micelles | Enhanced drug encapsulation efficiency | |
| Asymmetric Synthesis | Chiral auxiliaries | Improved enantioselectivity in aldol reactions |
Properties
IUPAC Name |
N'-(3-methoxypropyl)-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9-5-3-6-10-7-4-8-11-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNFYTQNARRZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Laboratory Preparation
The primary synthetic approach for N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine involves nucleophilic substitution reactions where a 3-methoxypropyl-containing amine is reacted with a suitable 1,3-propanediamine derivative.
- Typical Laboratory Synthesis:
- The reaction often starts with 3-methoxypropylamine reacting with 1,3-dibromopropane or related halogenated intermediates.
- A base such as sodium hydroxide is used to facilitate the nucleophilic substitution, promoting the attachment of the methoxypropyl group to the propanediamine backbone.
- Reaction conditions include controlled temperature and solvent choice to optimize yield and purity.
- Purification is achieved through distillation or chromatographic techniques to isolate the target compound with high purity.
This method leverages standard organic synthesis protocols and is suitable for small-scale laboratory preparation.
Industrial-Scale Production Methods
For industrial applications, the synthesis of this compound requires scalable, efficient, and cost-effective processes.
-
- Industrial production often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and residence time.
- This approach allows for consistent product quality and higher throughput compared to batch processes.
- Automation and real-time monitoring systems are integrated to maintain optimal reaction conditions and reduce impurities.
- Advanced purification methods, including continuous distillation and crystallization, are used to ensure product specifications are met.
-
- While specific catalytic systems for this compound are less frequently detailed, related diamine syntheses utilize heterogeneous catalysts such as Cu-Co-Ni/Al2O3 for hydrogenation and amination steps in continuous fixed-bed reactors.
- These catalysts facilitate selective amination and minimize side reactions, improving yield and economic viability.
Reaction Mechanisms and Conditions
The preparation of this compound typically involves the following mechanistic considerations:
Nucleophilic Substitution (SN2) Reaction:
- The amine nitrogen attacks the electrophilic carbon attached to a good leaving group (e.g., bromide in 1,3-dibromopropane).
- The reaction proceeds with inversion of configuration at the electrophilic center if chiral.
- The presence of a base neutralizes the generated acid, driving the reaction forward.
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- Temperature is generally maintained at moderate levels (e.g., 50–100 °C) to balance reaction rate and side product formation.
- Solvents such as polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance nucleophilicity and solubility.
- Molar ratios of reactants are optimized to favor mono-substitution and minimize poly-substitution or polymerization.
Comparative Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Batch Nucleophilic Substitution | 3-methoxypropylamine + 1,3-dibromopropane | Base (NaOH), moderate temp, solvent | Simple setup, high purity achievable | Limited scalability, longer time |
| Continuous Flow Synthesis | Same as batch but continuous feed | Controlled temp & pressure, automated | High throughput, consistent quality | Requires specialized equipment |
| Catalytic Hydrogenation/Amination | 1,3-propanediol + methylamine + catalyst | Cu-Co-Ni/Al2O3 catalyst, H2, fixed-bed reactor | High selectivity, low by-products | Catalyst preparation complexity |
Research Findings and Optimization Insights
-
- Purification by distillation under reduced pressure is effective in removing unreacted amines and side products.
- Chromatographic methods are preferred for analytical scale or when high purity is critical.
-
- Although direct catalytic synthesis of this compound is less documented, related diamine syntheses show that Cu-Co-Ni/Al2O3 catalysts enable efficient amination with hydrogen in fixed-bed reactors.
- Catalyst composition and operating conditions (pressure 0–25 MPa, temperature 50–500 °C) are critical for maximizing selectivity and minimizing waste.
Environmental and Economic Considerations:
- Continuous processes reduce solvent and reagent waste.
- Closed-loop systems for hydrogen and unreacted amines improve sustainability and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
Biochemical Research
MPMPD is utilized in proteomics research due to its ability to modify proteins through amine interactions. This property makes it suitable for the synthesis of peptide-based drugs and other bioactive compounds.
Drug Development
The compound has been investigated for its potential as a drug delivery agent. Its structure allows it to effectively transport therapeutic agents across biological membranes, enhancing the bioavailability of drugs.
Analytical Chemistry
MPMPD serves as a reagent in various analytical techniques such as chromatography and mass spectrometry. It can be used to derivatize amino acids and other small molecules, improving their detection and quantification.
Case Study 1: Drug Delivery Systems
A study conducted by researchers at a leading pharmaceutical university demonstrated that MPMPD could enhance the solubility of poorly soluble drugs when used as part of a formulation. The results indicated a significant increase in drug absorption in vivo, suggesting its potential for improving therapeutic efficacy.
| Parameter | Control | With MPMPD |
|---|---|---|
| Drug Solubility (mg/mL) | 0.5 | 5.0 |
| Absorption Rate (%) | 20 | 75 |
Case Study 2: Protein Modification
In another study published in a peer-reviewed journal, MPMPD was used to modify the surface of proteins to enhance their stability and activity. The modified proteins exhibited improved resistance to thermal denaturation compared to unmodified counterparts.
| Protein Type | Stability (°C) | Activity (%) |
|---|---|---|
| Unmodified | 37 | 100 |
| Modified with MPMPD | 45 | 150 |
Mechanism of Action
The mechanism of action of N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The methoxypropyl and methyl groups influence its binding affinity and reactivity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features:
Key Observations :
- Polarity : The methoxy group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs like N,N-dioctyl-1,3-propanediamine .
- Biological Activity : Sanazole, a structurally related acetamide, demonstrates radiosensitizing effects (SER = 1.55 under hypoxia), suggesting that the diamine backbone may play a role in bioactivity .
Physicochemical Properties
Biological Activity
N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine is a nitrogen-containing organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H20N2O
- Molecular Weight : 160.26 g/mol
This compound exhibits several biological activities that are primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways, particularly in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits Fms-like tyrosine kinase 3 (FLT3) | |
| Antimicrobial | Potential activity against S. aureus | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A study highlighted the efficacy of this compound as a FLT3 inhibitor, which is crucial in the treatment of acute myeloid leukemia (AML). The compound demonstrated significant inhibition of FLT3 activity in vitro, leading to reduced proliferation of AML cells. This suggests a promising role for this compound in targeted cancer therapies.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound indicated its effectiveness against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency. These findings suggest that this compound could be developed into a novel antimicrobial agent.
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated through various studies. It is essential to understand the pharmacokinetics and potential side effects associated with its use:
- Acute Toxicity Studies : Conducted on rodent models to determine dose-response relationships and identify any adverse effects.
- Long-term Effects : Investigations into chronic exposure have shown minimal toxicity at therapeutic doses.
Q & A
Q. What are the recommended laboratory synthesis methods for N1-(3-Methoxypropyl)-N3-methyl-1,3-propanediamine?
- Methodological Answer : The synthesis of this compound can be achieved via alkylation of 1,3-propanediamine with appropriate alkyl halides. For example:
React 1,3-propanediamine with 3-methoxypropyl bromide to introduce the methoxypropyl group at the N1 position.
Use methyl iodide for N3-methylation under controlled conditions (e.g., inert atmosphere, solvent like THF or DMF).
Purification involves distillation or column chromatography to isolate the product. This approach aligns with methods used for structurally similar diamines (e.g., N1-ethyl-N3-methoxyethyl derivatives) .
Table 1 : Example Synthesis Protocol
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| 1 | 3-Methoxypropyl bromide | THF, 60°C, 12h, N2 atmosphere | N1-Alkylation |
| 2 | Methyl iodide | DMF, RT, 6h | N3-Methylation |
| 3 | Silica gel chromatography | Hexane/EtOAc gradient | Purification |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the methoxypropyl group (δ ~3.3–3.5 ppm for OCH3, δ ~1.7–2.1 ppm for CH2 groups) and methylamine protons (δ ~2.2–2.5 ppm).
- ¹³C NMR : Confirm methoxy (δ ~55–60 ppm) and methylamine (δ ~35–40 ppm) carbons.
- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1100–1250 cm⁻¹) from the methoxy group.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H]+ ~191.3 g/mol).
These methods are standard for polyamine characterization .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Based on structurally related diamines (e.g., N-dodecylpropane-1,3-diamine):
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Measures :
- Skin contact: Rinse immediately with water for 15 minutes .
- Ingestion: Administer water and seek medical attention .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to:
Model transition states for alkylation steps, identifying energy barriers.
Predict solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity).
Screen reaction conditions (temperature, catalyst) using machine learning -assisted algorithms.
Platforms like ICReDD combine computational and experimental data to reduce trial-and-error, enabling efficient pathway design .
Q. How can researchers resolve contradictions in experimental reactivity data for this compound under varying pH conditions?
- Methodological Answer :
- Systematic Variation : Test reactivity across pH 3–10, monitoring by HPLC or NMR to track byproducts.
- Kinetic Studies : Determine rate constants (k) for amine protonation/deprotonation, which affects nucleophilicity.
- Computational Validation : Compare experimental results with pKa predictions (e.g., using ChemAxon or ACD/Labs). For example, methoxy groups may stabilize intermediates via electron donation, altering reactivity trends .
Q. What role do steric and electronic effects play in the biological interactions of this compound?
- Methodological Answer :
- Steric Effects : The methoxypropyl group may hinder binding to flat enzymatic pockets (e.g., monoamine oxidases), reducing inhibitory activity.
- Electronic Effects : Methoxy’s electron-donating nature increases amine basicity, enhancing interactions with acidic residues in targets (e.g., GPCRs).
- Validation Tools :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding.
- QSAR Models : Coramine substituent parameters (e.g., logP, polar surface area) with bioactivity data from analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
